N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms of an amide group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the sulfonyl group and the amide group in separate steps. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl and amide groups, as well as the phenyl rings and the methoxy groups attached to them. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions involving the sulfonyl or amide groups, or reactions involving the phenyl rings or the methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amide groups could affect its solubility in different solvents, and the phenyl rings could influence its stability and reactivity .Scientific Research Applications
Anticancer and Antitumor Activities
Sulfonamide derivatives, including compounds structurally similar to N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, have shown significant potential in anticancer and antitumor research. These compounds exhibit cytotoxic activities against various cancer cell lines by inhibiting carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE), which are crucial for tumor growth and metastasis. Studies have highlighted the synthesis of sulfonamide derivatives that demonstrate strong inhibitory effects on human cytosolic isoforms hCA I and II, alongside promising cytotoxicity profiles against oral squamous cancer cell carcinoma cell lines with low cytotoxicity towards non-tumor cells, indicating potential selectivity towards cancer cells (Gul et al., 2016); (Ozmen Ozgun et al., 2019).
Photosensitizers for Photodynamic Therapy
The development of sulfonamide derivatives as photosensitizers for photodynamic therapy (PDT) has also been explored. A study on the new zinc phthalocyanine substituted with sulfonamide derivative groups revealed its high singlet oxygen quantum yield, making it an effective Type II photosensitizer for cancer treatment. Such compounds possess excellent fluorescence properties and photodegradation quantum yields, essential for the PDT mechanism, indicating their potential application in treating cancer through light-activated therapies (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibitors for Anti-inflammatory Purposes
Further research into sulfonamide derivatives has led to the identification of compounds that act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This class of sulfonamides, including celecoxib derivatives, demonstrates the potential to treat inflammatory diseases while minimizing the risk of gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs. These findings underscore the therapeutic versatility of sulfonamide compounds, extending their application beyond anticancer activity to include anti-inflammatory treatments (Penning et al., 1997).
Antimicrobial Agents
Sulfonamide derivatives have also shown efficacy as antimicrobial agents. Their ability to inhibit the growth of various bacterial strains, including resistant species, highlights their potential as novel antimicrobial agents. This antimicrobial activity, coupled with low cytotoxicity against human cells, positions sulfonamide derivatives as promising candidates for the development of new antibiotics to address the growing challenge of antibiotic resistance (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S2/c1-4-35(29,30)27-20-9-5-18(6-10-20)24-17-25(19-7-11-21(33-2)12-8-19)28(26-24)36(31,32)23-15-13-22(34-3)14-16-23/h5-16,25,27H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORASUIESHJGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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